![molecular formula C8H17ClN2O2S B1379419 N-cyclopentylazetidine-3-sulfonamide hydrochloride CAS No. 1803610-68-5](/img/structure/B1379419.png)
N-cyclopentylazetidine-3-sulfonamide hydrochloride
Overview
Description
“N-cyclopentylazetidine-3-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1803610-68-5 . It is a powder in physical form . The IUPAC name for this compound is N-cyclopentylazetidine-3-sulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-cyclopentylazetidine-3-sulfonamide hydrochloride” is1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-cyclopentylazetidine-3-sulfonamide hydrochloride” is a powder . It has a molecular weight of 240.75 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Sulfonamide derivatives have been synthesized for use as antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activities, suggesting the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibitors
Research on aromatic/heterocyclic sulfonamides has demonstrated their effectiveness as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This research points towards the therapeutic potential of sulfonamide derivatives in treating conditions like glaucoma by lowering intraocular pressure (Scozzafava et al., 1999).
Regiospecific Synthesis
Sulfonamide derivatives have been synthesized through regiospecific processes, opening new routes to cyclic or open-chain sulfonamide derivatives. This showcases the versatility of sulfonamide compounds in chemical synthesis and potential applications in creating novel molecules (Rozentsveig et al., 2010).
Intramolecular Diels−Alder Reaction
The use of a nitrogen-bound silicon tether in intramolecular Diels−Alder reactions for the synthesis of sulfonamide derivatives further illustrates the utility of sulfonamides in complex organic syntheses. This method has been applied to the synthesis of aloperine, showing the role of sulfonamides in the efficient synthesis of natural products (Brosius, Overman, & Schwink, 1999).
Radical Cyclization
Sulfonamidyl radical cyclization has been explored for the synthesis of piperidines and pyrrolidines, demonstrating the influence of sulfonamide derivatives in controlling the regioselectivity of cyclization reactions. This highlights their potential in synthetic organic chemistry for creating complex cyclic structures (Lu, Chen, & Li, 2007).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentylazetidine-3-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7;/h7-10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUNJXIOXLIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.